Cas no 1173897-83-0 (4,5-Dichlorothiazole-2-carbaldehyde)
4,5-Dichlorothiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4,5-dichloro-2-Thiazolecarboxaldehyde
- 4,5-Dichlorothiazole-2-carbaldehyde
- 4,5-Dichloro-2-formylthiazole
- SB18563
- 2-Thiazolecarboxaldehyde, 4,5-dichloro-
- 4,5-dichloro-1,3-thiazole-2-carbaldehyde
- MFCD19440498
- CS-0056854
- SCHEMBL3714259
- DA-21978
- SY259716
- BS-42927
- P12624
- 1173897-83-0
-
- MDL: MFCD19440498
- Inchi: 1S/C4HCl2NOS/c5-3-4(6)9-2(1-8)7-3/h1H
- InChI Key: RJGXURZAPLEJGL-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C(C=O)S1)Cl
Computed Properties
- Exact Mass: 180.9155902g/mol
- Monoisotopic Mass: 180.9155902g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2
- XLogP3: 2.7
4,5-Dichlorothiazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059000299-250mg |
4,5-Dichloro-2-formylthiazole |
1173897-83-0 | 98% | 250mg |
$680.50 | 2023-09-04 | |
| Alichem | A059000299-1g |
4,5-Dichloro-2-formylthiazole |
1173897-83-0 | 98% | 1g |
$1624.52 | 2023-09-04 | |
| Ambeed | A393714-100mg |
4,5-Dichlorothiazole-2-carbaldehyde |
1173897-83-0 | 97% | 100mg |
$396.0 | 2024-04-26 | |
| Ambeed | A393714-250mg |
4,5-Dichlorothiazole-2-carbaldehyde |
1173897-83-0 | 97% | 250mg |
$634.0 | 2024-04-26 | |
| Ambeed | A393714-1g |
4,5-Dichlorothiazole-2-carbaldehyde |
1173897-83-0 | 97% | 1g |
$1582.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8174-100mg |
4,5-dichloro-2-thiazolecarboxaldehyde |
1173897-83-0 | 97% | 100mg |
¥2006.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8174-250mg |
4,5-dichloro-2-thiazolecarboxaldehyde |
1173897-83-0 | 97% | 250mg |
¥3213.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8174-500mg |
4,5-dichloro-2-thiazolecarboxaldehyde |
1173897-83-0 | 97% | 500mg |
¥5352.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8174-1g |
4,5-dichloro-2-thiazolecarboxaldehyde |
1173897-83-0 | 97% | 1g |
¥8025.0 | 2024-04-25 | |
| abcr | AB535296-500mg |
4,5-Dichloro-2-thiazolecarboxaldehyde; . |
1173897-83-0 | 500mg |
€1280.90 | 2024-04-20 |
4,5-Dichlorothiazole-2-carbaldehyde Suppliers
4,5-Dichlorothiazole-2-carbaldehyde Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 4,5-Dichlorothiazole-2-carbaldehyde
4,5-Dichlorothiazole-2-carbaldehyde (CAS No. 1173897-83-0): An Overview and Recent Advances
4,5-Dichlorothiazole-2-carbaldehyde (CAS No. 1173897-83-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the thiazole class of heterocyclic compounds and is characterized by its dichloro substitution on the thiazole ring and a carbaldehyde functional group.
The thiazole ring is a fundamental structural motif in many biologically active molecules, contributing to their pharmacological properties. The presence of the carbaldehyde group in 4,5-Dichlorothiazole-2-carbaldehyde makes it a valuable intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The dichloro substitution on the thiazole ring further enhances the compound's reactivity and stability, making it an attractive candidate for various chemical transformations.
Recent research has focused on the synthesis and biological evaluation of 4,5-Dichlorothiazole-2-carbaldehyde derivatives. One notable study published in the *Journal of Medicinal Chemistry* explored the use of this compound as a scaffold for the development of novel antifungal agents. The researchers synthesized a series of 4,5-Dichlorothiazole-2-carbaldehyde derivatives and evaluated their antifungal activity against various fungal strains. The results showed that several derivatives exhibited potent antifungal activity, with some compounds demonstrating higher efficacy than existing commercial antifungals.
In another study published in *Organic Letters*, scientists investigated the use of 4,5-Dichlorothiazole-2-carbaldehyde as a building block for the synthesis of novel inhibitors of protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. The researchers developed a series of 4,5-Dichlorothiazole-2-carbaldehyde derivatives that selectively inhibited specific PPIs, demonstrating the potential of this compound as a lead structure for drug discovery.
The synthetic versatility of 4,5-Dichlorothiazole-2-carbaldehyde has also been highlighted in several synthetic chemistry studies. A recent paper in *Tetrahedron* described an efficient one-pot synthesis method for producing this compound from readily available starting materials. The method involves a sequential reaction sequence that includes nucleophilic substitution, cyclization, and oxidation steps. This synthetic route not only simplifies the preparation of 4,5-Dichlorothiazole-2-carbaldehyde but also allows for easy modification of the molecule to produce a wide range of derivatives.
In addition to its pharmaceutical applications, 4,5-Dichlorothiazole-2-carbaldehyde has shown promise in agrochemical research. A study published in *Pest Management Science* investigated the use of this compound as a precursor for developing new fungicides. The researchers synthesized several 4,5-Dichlorothiazole-2-carbaldehyde derivatives and tested their efficacy against common plant pathogens. The results indicated that some derivatives exhibited excellent fungicidal activity and could be developed into new agricultural products.
The material properties of 4,5-Dichlorothiazole-2-carbaldehyde have also been explored in materials science research. A recent paper in *Advanced Materials* reported the use of this compound as a building block for constructing supramolecular assemblies with unique optical and electronic properties. The researchers demonstrated that 4,5-Dichlorothiazole-2-carbaldehyde could be used to form self-assembled structures with tunable properties, making it a valuable component for developing advanced materials for various applications.
In conclusion, 4,5-Dichlorothiazole-2-carbaldehyde (CAS No. 1173897-83-0) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and synthetic versatility make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in various scientific fields.
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